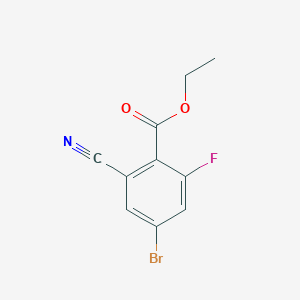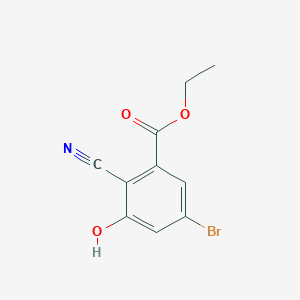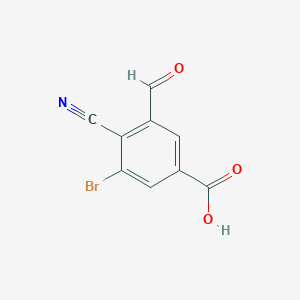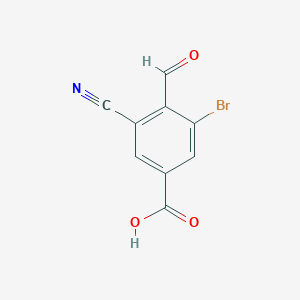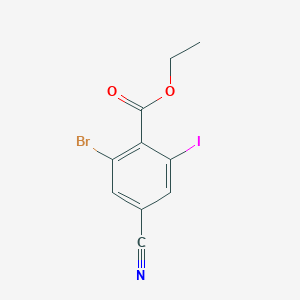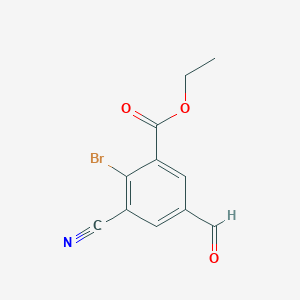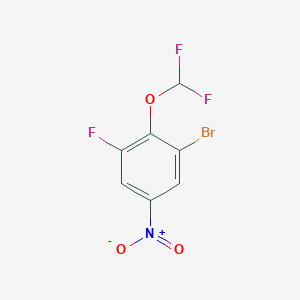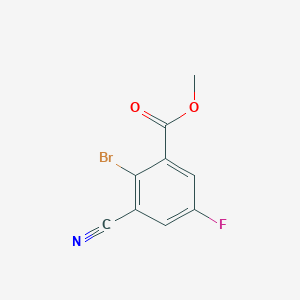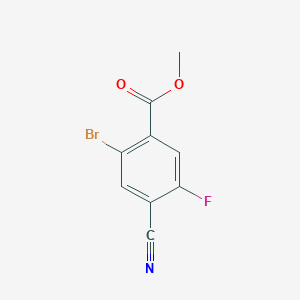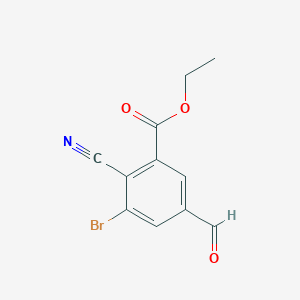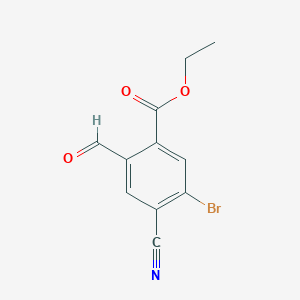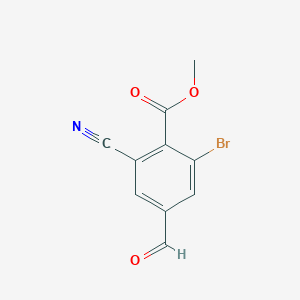
5-Bromo-3-difluoromethoxy-2-fluorophenol
Descripción general
Descripción
5-Bromo-3-difluoromethoxy-2-fluorophenol is a chemical compound with the molecular formula C7H4BrF3O2 and a molecular weight of 257 g/mol . It is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a phenol ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Métodos De Preparación
The synthesis of 5-Bromo-3-difluoromethoxy-2-fluorophenol involves several steps, typically starting with the bromination of a suitable precursor. One common method involves the bromination of 3-difluoromethoxy-2-fluorophenol using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to ensure the desired product is obtained.
Industrial production methods for this compound may involve continuous flow processes to enhance yield and safety. For example, tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then converted to the desired brominated product . This method offers advantages such as improved reaction stability, reduced side reactions, and energy efficiency, making it suitable for large-scale production.
Análisis De Reacciones Químicas
5-Bromo-3-difluoromethoxy-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms, often using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminophenol derivatives, while oxidation reactions can produce quinones.
Aplicaciones Científicas De Investigación
5-Bromo-3-difluoromethoxy-2-fluorophenol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: Research involving this compound may lead to the discovery of new drugs or therapeutic agents, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-difluoromethoxy-2-fluorophenol depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors, interfering with their normal function. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins, leading to changes in their activity or conformation .
Comparación Con Compuestos Similares
5-Bromo-3-difluoromethoxy-2-fluorophenol can be compared with other similar compounds, such as:
1-Bromo-3-(difluoromethoxy)benzene: This compound has a similar structure but lacks the additional fluorine atom on the phenol ring.
5-Bromo-2-difluoromethoxy-3-fluorophenol: This is a positional isomer with the bromine and fluorine atoms in different positions on the phenol ring.
2-Bromo-5-(difluoromethyl)pyridine: This compound contains a pyridine ring instead of a phenol ring, with similar bromine and difluoromethyl groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules.
Propiedades
IUPAC Name |
5-bromo-3-(difluoromethoxy)-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-3-1-4(12)6(9)5(2-3)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZSPVZEONYNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


